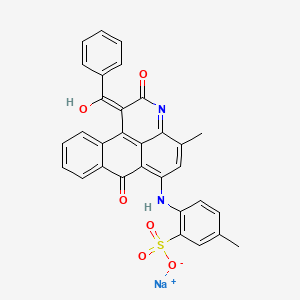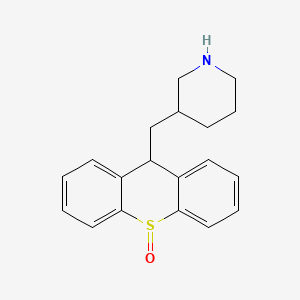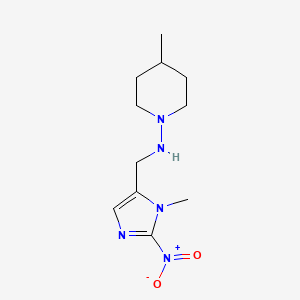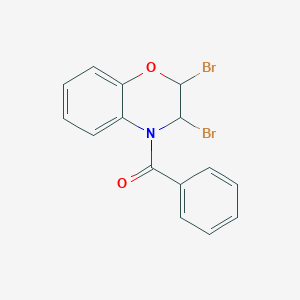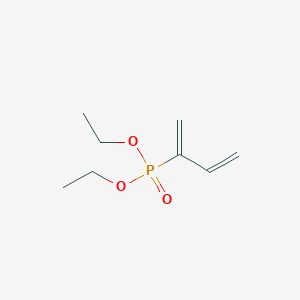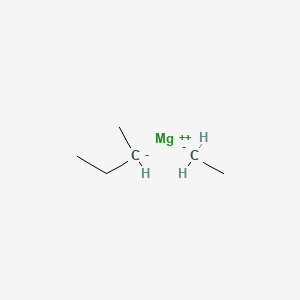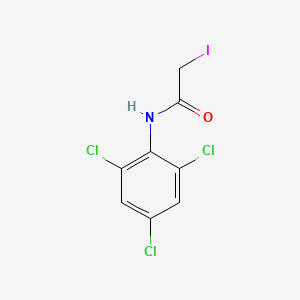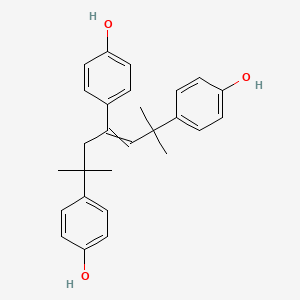
4,4',4''-(2,6-Dimethylhept-3-ene-2,4,6-triyl)triphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene is an organic compound characterized by its unique structure, which includes three p-hydroxyphenyl groups attached to a heptene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene typically involves the cyclotrimerization of 4-cyanophenol using trifluoromethanesulphonic acid as a catalyst at room temperature . This method ensures the formation of the desired triazine structure with high efficiency. Additionally, the compound can be epoxidized using alkali as a catalyst at 60°C for 1 hour .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents plays a crucial role in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or aminated derivatives, depending on the substituents used.
Aplicaciones Científicas De Investigación
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene involves its interaction with various molecular targets. The hydroxyl groups on the phenyl rings can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine: Similar in structure but with a triazine core instead of a heptene backbone.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Contains trifluoromethyl groups instead of hydroxyphenyl groups.
Uniqueness
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene is unique due to its heptene backbone, which imparts different chemical and physical properties compared to triazine-based compounds
Propiedades
Número CAS |
71856-10-5 |
|---|---|
Fórmula molecular |
C27H30O3 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
4-[2,6-bis(4-hydroxyphenyl)-2,6-dimethylhept-3-en-4-yl]phenol |
InChI |
InChI=1S/C27H30O3/c1-26(2,21-7-13-24(29)14-8-21)17-20(19-5-11-23(28)12-6-19)18-27(3,4)22-9-15-25(30)16-10-22/h5-17,28-30H,18H2,1-4H3 |
Clave InChI |
NEOADHINJHPAQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)

